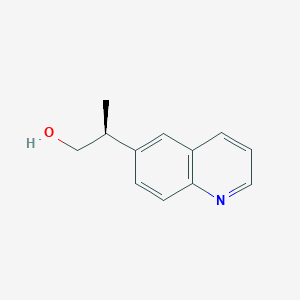

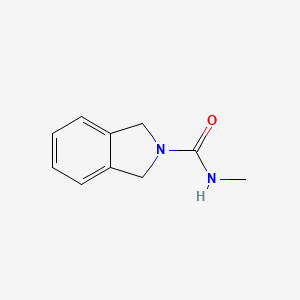

![molecular formula C7H14ClNO2 B3001571 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride CAS No. 2138146-01-5](/img/structure/B3001571.png)

4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

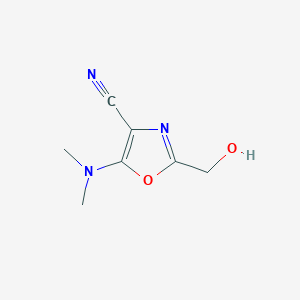

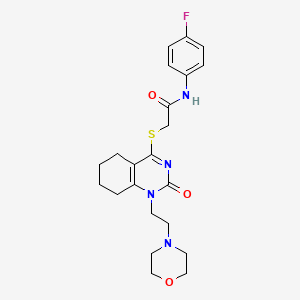

Synthesis Analysis

In the first paper, a related compound, methyl 2-benzoylamino-3-oxobutanoate, was synthesized from hippuric acid, which was converted using N,N-dimethylacetamide and phosphorus oxychloride into a 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone derivative, followed by hydrolysis with hydrochloric acid in methanol . This process indicates the use of dimethylamino components and hydrochloric acid, which are relevant to the synthesis of "4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride."

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of compounds using DFT and TD-DFT/PCM calculations, which are useful for understanding the molecular structure of "4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride" . The paper discusses the structural parameters, spectroscopic characterization, and analyses such as NLO and NBO, which could be applied to the compound to determine its molecular structure and electronic interactions.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of "4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride," the methodologies and analyses presented can be extrapolated to understand potential reactions. For instance, the synthesis process described in the first paper involves the reaction of a dimethylamino compound with hydrochloric acid, which could be relevant to the hydrochloride formation in the target compound .

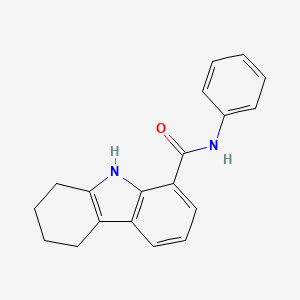

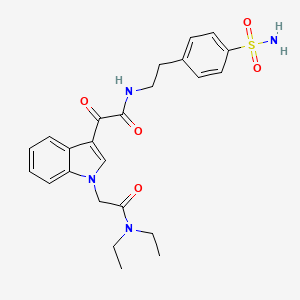

Physical and Chemical Properties Analysis

The third paper, while not directly related to "4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride," describes the crystal structure of a hydrochloride salt determined by single-crystal X-ray diffraction . This information can be useful in predicting the physical properties of the compound , such as its crystalline form and stability. Additionally, the paper mentions electrostatic interactions and hydrogen bonding, which are important factors in the physical properties of hydrochloride salts.

Scientific Research Applications

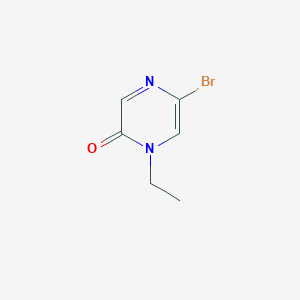

Enantioselective Synthesis and Asymmetric Catalysis:

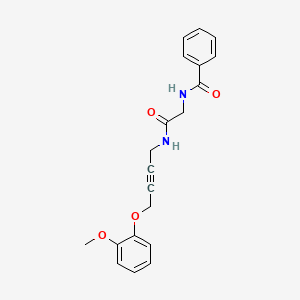

- Enantiomerically pure 4-(dimethylamino) derivatives have been synthesized through chemoenzymatic routes using lipases and oxidoreductases. Baker’s yeast has proven effective as a catalyst for the bioreductions of corresponding ketones. These compounds demonstrate significant catalytic properties in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

Pharmacological Research Tool and Potential Drug Lead:

- 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound, with selective nonpeptidic drug-like properties, is useful in pharmacological research and as a potential drug lead (Croston et al., 2002).

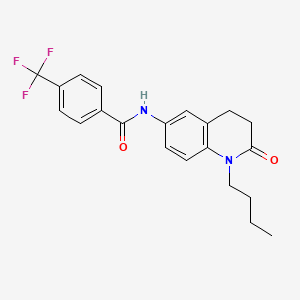

Catalyst for Acylation of Alcohols:

- 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of a transient intermediate that releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Nonlinear Optical Absorption in Chalcone Derivatives:

- A novel chalcone derivative compound exhibits third-order nonlinear optical properties, showing a transition from saturable absorption to reverse saturable absorption with increased excitation intensity. This suggests potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Recognition and Transfer of Hydrophilic Compounds:

- Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media (Sawada et al., 2000).

Photodynamic Activity of Zinc(II) Phthalocyanines:

- Amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties and their N-alkylated derivatives show significant photodynamic activity. These compounds have demonstrated effectiveness against various human cancer cells, suggesting their potential in photodynamic therapy (Duan, Lo, Duan, Fong, & Ng, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-[(dimethylamino)methyl]oxolan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)3-6-4-10-5-7(6)9;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGYFQGQPSJXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)